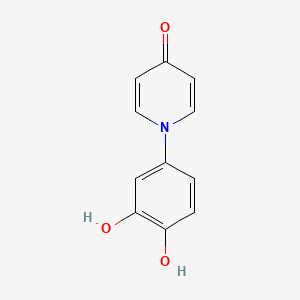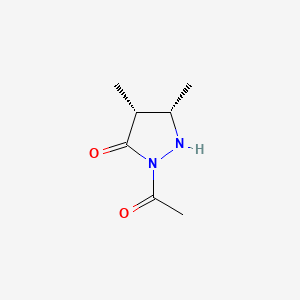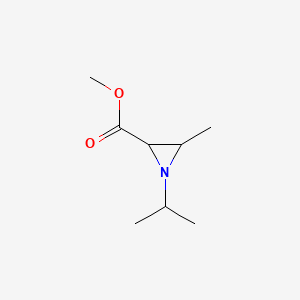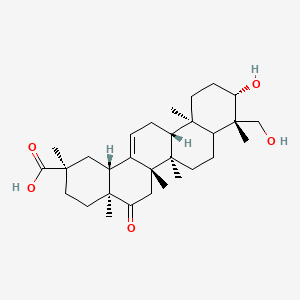
heparin disaccharide II-A, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparin disaccharide II-A, sodium salt is a derivative of heparin, a naturally occurring anticoagulant. Heparin is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences. This compound is a specific disaccharide unit derived from the depolymerization of heparin and is used in various scientific and medical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of heparin disaccharide II-A, sodium salt typically involves the enzymatic depolymerization of heparin using heparinase enzymes. These enzymes cleave the heparin polysaccharide into smaller disaccharide units. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and ensure the production of the desired disaccharide .
Industrial Production Methods
Industrial production of this compound follows a similar enzymatic depolymerization process but on a larger scale. The process involves the extraction of heparin from animal tissues, followed by purification and enzymatic treatment to produce the disaccharide. The final product is then purified and converted to its sodium salt form for stability and ease of use .
Analyse Des Réactions Chimiques
Types of Reactions
Heparin disaccharide II-A, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the disaccharide for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the disaccharide.
Reduction: Reducing agents like sodium borohydride can be used to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Heparin disaccharide II-A, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure and function of heparin and heparan sulfate.
Biology: It is used to investigate the biological roles of glycosaminoglycans in cell signaling and interactions.
Medicine: It is used in the development of anticoagulant therapies and as a potential drug for various medical conditions.
Mécanisme D'action
Heparin disaccharide II-A, sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation pathway. It binds to antithrombin III, enhancing its ability to inhibit thrombin and other coagulation factors. This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .
Comparaison Avec Des Composés Similaires
Heparin disaccharide II-A, sodium salt can be compared with other heparin-derived disaccharides such as:
- Heparin disaccharide I-H, sodium salt
- Heparin disaccharide I-S, sodium salt
- Heparin disaccharide IV-A, sodium salt
These compounds share similar structures but differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which influences its interaction with proteins and its biological effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of heparin disaccharide II-A, sodium salt involves the depolymerization of heparin followed by the selective cleavage of the disaccharide unit. The disaccharide unit is then converted to its sodium salt form.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrogen peroxide", "Sodium chloride", "Acetic acid", "Ethanol" ], "Reaction": [ "Depolymerization of heparin using hydrogen peroxide and sodium hydroxide", "Selective cleavage of the disaccharide unit using sodium hydroxide and sodium chloride", "Conversion of the disaccharide unit to its sodium salt form using acetic acid and ethanol" ] } | |
Numéro CAS |
136098-06-1 |
Formule moléculaire |
C14H21NNaO14S |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 |
Clé InChI |
WUZKLDXYVUXUPB-WYBHFVFNSA-N |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na] |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)






